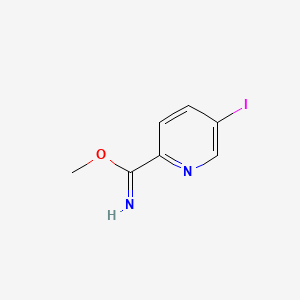

Methyl-5-iodopyridine-2-carboximidate

Description

Structure

3D Structure

Properties

CAS No. |

41960-48-9 |

|---|---|

Molecular Formula |

C7H7IN2O |

Molecular Weight |

262.05 g/mol |

IUPAC Name |

methyl 5-iodopyridine-2-carboximidate |

InChI |

InChI=1S/C7H7IN2O/c1-11-7(9)6-3-2-5(8)4-10-6/h2-4,9H,1H3 |

InChI Key |

IFHUBALIHFPFCW-UHFFFAOYSA-N |

SMILES |

COC(=N)C1=NC=C(C=C1)I |

Canonical SMILES |

COC(=N)C1=NC=C(C=C1)I |

Synonyms |

methyl 5-iodopyridine-2-carboximidate methyl-5-iodopyridine-2-carboximidate |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Iodopyridine 2 Carboximidate and Analogues

Established Approaches to Carboximidate Synthesis

The formation of the carboximidate functional group is a cornerstone of the synthesis. Several classical methods are available, with the Pinner reaction being the most prominent.

The Pinner Reaction: Principles, Scope, and Application to Pyridine (B92270) Nitriles

The Pinner reaction, first reported by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt. thieme-connect.dewikipedia.org This reaction is typically carried out under anhydrous conditions by bubbling dry hydrogen chloride gas through a solution of the nitrile in the corresponding alcohol at low temperatures to prevent the thermodynamically unstable salt from decomposing. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the nitrile by the strong acid, which activates the carbon atom for nucleophilic attack by the alcohol. The resulting intermediate is the Pinner salt (an alkyl imidate salt). wikipedia.orgyoutube.com These salts are highly reactive intermediates and are often not isolated. They can be subsequently treated with various nucleophiles to yield a range of useful compounds:

Hydrolysis with water to form an ester. wikipedia.org

Reaction with ammonia (B1221849) or an amine to produce an amidine. wikipedia.org

Reaction with excess alcohol to generate an orthoester. wikipedia.org

Treatment with hydrogen sulfide (B99878) to yield a thionoester. wikipedia.org

The Pinner reaction is broadly applicable to a wide range of aliphatic, aromatic, and heteroaromatic nitriles. wikipedia.orgyoutube.com Its application to pyridine nitriles, such as 5-iodopyridine-2-carbonitrile, provides a direct route to the desired pyridine carboximidate scaffold. The electron-deficient nature of the pyridine ring can influence the reactivity of the nitrile group. The reaction's success often depends on the electronic properties of the nitrile; electron-poor nitriles can be highly susceptible to nucleophilic attack. wikipedia.org

Alternative Synthetic Routes to Pyridine Carboximidate Scaffolds

While the Pinner reaction is a staple, alternative methods for the synthesis of pyridine carboximidates exist. One notable approach involves a two-step sequence starting from nitrostyrenes and 2-aminopyridines. nih.gov This method proceeds through the formation of an N-(pyridin-2-yl)iminonitrile intermediate, which is then converted to the target N-(pyridin-2-yl)imidate. The initial step involves the reaction of nitrostyrene (B7858105) with 2-aminopyridine (B139424), catalyzed by a Lewis acid like aluminum oxide, to form the α-iminonitrile. nih.gov This intermediate is then treated with a base, such as cesium carbonate, in an alcoholic solvent to yield the final imidate. nih.gov This strategy offers a metal-free alternative and operates under relatively mild conditions.

Another approach reports the synthesis of pyridine-2(1H)-thiones through the reaction of imino esters with cyanothioacetamide, demonstrating the utility of imino esters as versatile intermediates in pyridine chemistry. rsc.org

Targeted Synthesis of Methyl-5-iodopyridine-2-carboximidate

The specific synthesis of this compound requires a strategic approach, beginning with the synthesis of appropriately functionalized precursors.

Precursor Synthesis and Strategic Functionalization (e.g., from 2-aminopyridine, 2-pyridinecarbonitrile)

The synthesis of the target molecule logically starts from readily available pyridine derivatives. A plausible synthetic route begins with the iodination of a suitable precursor, followed by the formation of the nitrile and subsequent conversion to the methyl carboximidate.

From 2-Aminopyridine: A common starting material is 2-aminopyridine. This can be iodinated at the 5-position to yield 2-amino-5-iodopyridine (B21400). Various methods exist for this transformation, including reaction with iodine in the presence of an oxidizing agent. acs.org One environmentally friendly method involves dissolving 2-aminopyridine in water and adding iodine, followed by hydrogen peroxide. thieme-connect.com

The resulting 2-amino-5-iodopyridine can then be converted to 5-iodo-2-cyanopyridine. The Sandmeyer reaction is a classic and effective method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite in acid, or an alkyl nitrite) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgnih.gov

From 2-Pyridinecarbonitrile (2-Cyanopyridine): Alternatively, one could start with 2-cyanopyridine. Direct iodination of the pyridine ring at the 5-position would be challenging due to the directing effects of the nitrogen and cyano groups. However, methods for the direct cyanation of pyridines exist, which could be applied to pre-iodinated pyridines. For instance, pyridines can be converted to their 2-cyano derivatives by pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. thieme-connect.de Another approach involves the reaction of 2-halopyridines with a cyanide source, often catalyzed by a transition metal like palladium or nickel. google.com A reaction of an iodo-substituted pyrimidine (B1678525) with cuprous cyanide has been shown to produce the corresponding cyanopyrimidine, suggesting a similar displacement could be feasible for an appropriately activated 5-iodopyridine derivative. nih.gov

The key precursor, 5-iodo-2-cyanopyridine, once synthesized, can be directly converted to this compound via the Pinner reaction by treating it with anhydrous methanol (B129727) and hydrogen chloride.

| Precursor | Starting Material | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|---|

| 2-Amino-5-iodopyridine | 2-Aminopyridine | Iodination | Iodine, H₂O₂, H₂O | thieme-connect.com |

| 5-Iodo-2-cyanopyridine | 2-Amino-5-iodopyridine | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | wikipedia.org |

| 2-Cyanopyridine | Pyridine | Direct Cyanation | 1. HNO₃, TFAA; 2. KCN | thieme-connect.de |

Optimization of Reaction Parameters for Yield and Purity in this compound Preparation

Optimizing the final Pinner reaction step is crucial for achieving high yield and purity of this compound. numberanalytics.com Key parameters that require careful control include:

Reagent Purity and Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the intermediate Pinner salt to the corresponding ester or the starting nitrile. Therefore, all reagents (methanol) and solvents must be strictly anhydrous, and the reaction should be conducted under an inert atmosphere.

Acid Catalyst: Dry hydrogen chloride gas is the traditional and most effective acid catalyst. The concentration of HCl is critical; a saturated solution is often used to ensure complete protonation of the nitrile.

Temperature Control: The Pinner salt is thermally unstable. wikipedia.org The reaction is typically performed at low temperatures (e.g., 0 °C or below) to prevent decomposition and side reactions, such as elimination to an amide and alkyl chloride. wikipedia.org After the initial reaction, the mixture is often allowed to warm slowly to room temperature.

Reaction Time: The reaction time must be sufficient for complete conversion of the nitrile. This can be monitored using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile C≡N stretch). Longer reaction times, however, can increase the risk of side product formation. numberanalytics.com

Work-up and Isolation: The Pinner salt is usually not isolated. For the synthesis of the imidate, careful neutralization of the excess acid under controlled conditions is required before extraction and purification of the final product, typically by chromatography.

| Parameter | Considerations | Impact on Yield/Purity |

|---|---|---|

| Solvent/Reagents | Must be anhydrous. | Prevents hydrolysis of the Pinner salt to ester byproduct. |

| Acid Catalyst (HCl) | Concentration and delivery method (gas). | Ensures efficient nitrile activation; excess can complicate work-up. |

| Temperature | Typically low (0 °C or below). | Minimizes decomposition of the unstable Pinner salt. |

| Reaction Time | Monitored for completion. | Balances conversion rate with the formation of degradation products. |

Novel Synthetic Strategies and Methodological Advancements Applicable to Pyridine Functionalization

Modern organic synthesis has produced a wealth of novel methods for the functionalization of pyridine rings, which could be applied to create diverse analogues of the target molecule. These strategies often focus on direct C-H functionalization, offering more atom-economical and efficient routes compared to classical methods that require pre-functionalized substrates. rsc.org

Recent advancements include:

Site-Selective C-H Functionalization: Innovative strategies allow for the selective functionalization of specific C-H bonds. For example, a redox-neutral dearomatization-rearomatization strategy using oxazino pyridine intermediates can achieve meta-C-H functionalization, and by simply switching to acidic conditions, the selectivity can be shifted to the para-position. nih.govacs.org Another approach utilizes heterocyclic phosphonium (B103445) salts to selectively functionalize the 4-position of the pyridine ring. acs.orgthieme-connect.com

Transition-Metal-Free Metalation: Overriding the inherent directing effect of the pyridine nitrogen, which typically favors functionalization at the 2-position, remains a challenge. The use of organosodium bases like n-butylsodium has been shown to enable metalation at the remote 4-position, allowing for subsequent transition-metal-free alkylation or Negishi cross-coupling after transmetalation. chemrxiv.org

Photochemical Methods: Photoredox catalysis has opened new avenues for pyridine functionalization. One method harnesses the reactivity of pyridinyl radicals, generated by single-electron reduction of pyridinium (B92312) ions, to couple with allylic radicals, achieving functionalization with distinct regioselectivity compared to classical Minisci reactions. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to build complex molecules. Various MCRs have been developed for the synthesis of highly substituted pyridines from simple acyclic precursors, often under mild or microwave-assisted conditions, providing rapid access to a diverse library of pyridine derivatives. acs.orgnih.govorganic-chemistry.org

These modern techniques provide powerful tools for creating analogues of this compound with diverse substitution patterns for further research and application.

Chemo- and Regioselective Iodination of Pyridine Derivatives

The introduction of an iodine atom onto a pyridine ring with high chemo- and regioselectivity is a critical transformation for the synthesis of compounds like this compound. Direct C-H iodination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, several methods have been developed to achieve this transformation effectively.

A notable approach involves a radical-based direct C-H iodination protocol. scispace.comrsc.orgresearchgate.net This method has been successfully applied to a variety of nitrogen-containing heterocycles, including pyridines. scispace.comrsc.orgresearchgate.net The reaction typically employs an iodine source, such as sodium iodide, and an oxidant, like potassium persulfate (K₂S₂O₈), often in the presence of a metal catalyst. scispace.comresearchgate.net Studies have shown that the iodination of pyridines can occur at the C3 and C5 positions. scispace.comrsc.org The regioselectivity is influenced by the electronic properties of the substituents already present on the pyridine ring. For instance, both electron-rich and electron-poor pyridone derivatives can undergo diiodination. scispace.com

A proposed mechanism for this type of iodination suggests the in situ generation of an iodo radical, which then attacks the pyridine ring. scispace.comresearchgate.net This radical pathway allows for the functionalization of otherwise unreactive C-H bonds. The conditions for these reactions are generally mild, making them suitable for substrates with sensitive functional groups. researchgate.net

Another strategy for the synthesis of iodinated pyridines involves the use of hypervalent iodine(III) reagents under aqueous and ambient conditions. nih.gov This method has demonstrated excellent regioselectivity for the C3-iodination of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, showcasing its potential for selective halogenation of nitrogen-containing heterocycles. nih.gov

For the synthesis of precursors to the target compound, such as 2-amino-5-iodopyridine, an environmentally friendly method has been developed using water as a solvent. google.com This process involves the reaction of 2-aminopyridine with iodine and hydrogen peroxide, avoiding the use of organic solvents. google.com

The table below summarizes representative conditions for the iodination of pyridine and related heterocycles.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Quinolines | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O, TFA, DCE, 130 °C | C3-iodoquinolines | up to 85 | researchgate.net |

| Pyridones | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O, TFA, DCE, 130 °C | C3- and C5-iodopyridones | 42-66 | scispace.com |

| 2-Aminopyridine | I₂, H₂O₂, H₂O | 2-Amino-5-iodopyridine | ~83 | google.com |

| Pyrazolo[1,5-a]pyrimidines | PIDA, I₂, H₂O, rt | C3-iodinated products | 79-95 | nih.gov |

Recent Developments in Pyridine-Based Heterocyclic Synthesis

Recent advancements in organic synthesis have provided a plethora of methods for constructing the pyridine core, which could be adapted for the synthesis of precursors to this compound. nih.govbcrcp.ac.in These methods often focus on efficiency, sustainability, and the ability to introduce a variety of functional groups.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly functionalized pyridines in a single step from simple starting materials. bcrcp.ac.in The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that continue to be developed and refined. For instance, an ohmic-heating-assisted multicomponent Hantzsch reaction of 3-formylchromone with methyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) has been reported to produce a complex chromeno[2,3-b]pyridine derivative. mdpi.com

Transition-metal-catalyzed reactions, particularly [2+2+2] cycloadditions of alkynes and nitriles, offer a versatile route to substituted pyridines and pyrimidines. researchgate.net These reactions allow for the controlled assembly of the heterocyclic ring with high regioselectivity. researchgate.net

Green chemistry principles are also being increasingly applied to pyridine synthesis. nih.govbcrcp.ac.in For example, a facile and environmentally friendly protocol for the preparation of 2,4,6-trisubstituted symmetrical pyridines has been developed using iron(III) chloride as a catalyst in the absence of any additives. nih.gov

The direct, position-selective functionalization of the pyridine ring itself is another area of active research. A significant challenge has been the C4-alkylation of pyridine without affecting other positions. chemrxiv.org A recent study reported a maleate-derived blocking group that enables highly selective Minisci-type decarboxylative alkylation at the C4 position of pyridine. chemrxiv.org While this specific example deals with alkylation, the concept of using blocking groups could potentially be applied to direct other types of functionalization.

The synthesis of pyridine derivatives is crucial for the development of new therapeutic agents, as these scaffolds are present in numerous biologically active compounds. nih.govrsc.org

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound possesses several reactive sites that can be targeted for further derivatization and functionalization. The key functional groups are the iodo group at the 5-position, the methyl carboximidate group at the 2-position, and the pyridine ring itself.

The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could all be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring. This would allow for the facile introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, or amino substituents, leading to a diverse library of analogues.

The methyl carboximidate group is a versatile functional group that can undergo various transformations. Carboximidates, also known as Pinner salts when protonated, are reactive towards nucleophiles. nih.gov They can be hydrolyzed to the corresponding esters or amides under acidic or basic conditions. Reaction with amines could lead to the formation of amidines, while reaction with hydrazines can be used to construct other heterocyclic rings, such as 1,2,4-triazoles or pyrazolones. nih.gov This reactivity provides a pathway to modify the substituent at the 2-position of the pyridine ring.

The pyridine ring nitrogen can be quaternized by reaction with alkyl halides to form pyridinium salts. This modification would alter the electronic properties and solubility of the molecule. The pyridine ring can also be activated towards nucleophilic aromatic substitution, particularly with the presence of the electron-withdrawing iodo and carboximidate groups.

The table below outlines potential derivatization reactions for this compound based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Reagents | Product Type |

| 5-Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylpyridine derivative |

| 5-Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynylpyridine derivative |

| 5-Iodo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Aminopyridine derivative |

| 2-Carboximidate | Hydrolysis | H₂O, acid or base | Methyl 5-iodopicolinate |

| 2-Carboximidate | Aminolysis | Primary or secondary amine | 5-Iodopyridine-2-carboxamidine |

| 2-Carboximidate | Cyclization | Hydrazine hydrate | 2-(5-Amino-1H-pyrazol-3-yl)-5-iodopyridine |

| Pyridine Nitrogen | Quaternization | Alkyl halide | 5-Iodo-2-(methoxy(iminio)methyl)pyridin-1-ium halide |

Chemical Reactivity and Mechanistic Pathways of Methyl 5 Iodopyridine 2 Carboximidate

Electrophilic Nature of the Carboximidate Moiety

The reactivity of Methyl-5-iodopyridine-2-carboximidate is fundamentally driven by the electrophilic character of the carbon atom in the carboximidate moiety (-C(=NH)OCH₃). This carbon is double-bonded to a nitrogen atom and single-bonded to a methoxy (B1213986) group, both of which are electronegative and contribute to a partial positive charge on the carbon, making it susceptible to nucleophilic attack. Carboximidates, in general, are considered good electrophiles. wikipedia.org

The pyridine (B92270) ring, particularly with the presence of an electron-withdrawing iodine atom at the 5-position, further influences the electrophilicity. The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can be transmitted to the carboximidate group, enhancing the electrophilic nature of the target carbon atom. Computational studies on related pyridine derivatives have shown that substituents on the pyridine ring can significantly regulate the electronic properties and reactivity of the functional groups attached to it. nih.gov For instance, electron-withdrawing groups on the pyridine ring can lead to a more electron-deficient metal center in coordinated complexes, thereby increasing reactivity. nih.gov By analogy, the iodo-substituent on the pyridine ring of this compound is expected to enhance the electrophilicity of the carboximidate carbon, promoting its reaction with nucleophiles.

Reaction with Primary Amino Groups: Formation of N-Monosubstituted Amidines

A primary application of this compound is its reaction with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form N-monosubstituted amidines. mdpi.comresearchgate.net This reaction proceeds under reasonably mild conditions and results in the conversion of a primary amine into a more basic amidine group, with the displacement of methanol (B129727).

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the carboximidate. This is followed by the elimination of the methoxy group as methanol, leading to the formation of the stable N-monosubstituted amidine product. This transformation is particularly useful in protein chemistry for altering the charge and modifying the structure of proteins.

Investigation of Reaction Specificity and Selectivity towards Amino Groups in Model Compounds and Proteins

Research has demonstrated the high specificity of this compound for amino groups. Studies using model compounds and performic acid-oxidized insulin (B600854) have shown that the reagent can achieve specific modification of amino groups. mdpi.comresearchgate.net In these studies, the N-terminal amino groups and the ε-amino group of lysine residues in oxidized insulin were targeted, resulting in the corresponding N-monosubstituted amidines. mdpi.comresearchgate.net

The selectivity of the reaction is a key feature. The modification of lysine residues by this reagent has been shown to inhibit the proteolytic enzyme trypsin from cleaving at these modified sites. mdpi.comresearchgate.net This property is valuable for protein sequencing, as it allows for controlled fragmentation of the protein chain, aiding in the determination of the primary structure and the location of the modification. mdpi.comresearchgate.net The extent of the reaction with protein amino groups can be conveniently monitored using difference spectroscopy. mdpi.comresearchgate.net

Kinetic and Thermodynamic Aspects of Amidine Coupling Reactions

While specific kinetic and thermodynamic data for the reaction of this compound are not extensively detailed in the literature, general principles of imidate reactions with amines can be applied. The reaction rate is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the imidate, the pH of the medium, and the temperature.

The formation of amidines from imidates and amines is generally a favorable process. The reaction involves the cleavage of a C-O bond and the formation of a C-N bond, leading to a thermodynamically stable amidine product. The kinetics of similar reactions, such as the reaction of amines with other carbonyl compounds, often follow a linear free-energy relationship, as described by the Hammett equation. wikipedia.orglibretexts.org This suggests that electron-donating substituents on the amine would increase its nucleophilicity and accelerate the reaction, while electron-withdrawing substituents on the imidate would enhance its electrophilicity and also increase the reaction rate. For a series of substituted phenylsulfinylacetic acids reacting in the presence of picolinic acid, a linear Hammett plot was obtained, indicating a consistent mechanism across the series. researchgate.net

Reaction with Aromatic Amino Groups: Formation of 2-Arylbenzoxazoles (e.g., with 3-amino-L-tyrosine)

A particularly interesting aspect of the reactivity of this compound is its specific reaction with aromatic amino groups under acidic conditions. mdpi.comresearchgate.net When reacted with 3-amino-L-tyrosine (B112440) at pH 5.0, the final product is a 2-arylbenzoxazole derivative. mdpi.comresearchgate.net

This reaction proceeds through a different pathway than the simple amidine formation observed with primary aliphatic amines. The proposed mechanism involves an initial reaction of the aromatic amino group with the carboximidate to form an amidine intermediate. Subsequently, an intramolecular cyclization occurs, involving the hydroxyl group of the tyrosine residue, which attacks the amidine carbon. This is followed by elimination of ammonia (B1221849), leading to the formation of the stable, fused ring system of the 2-arylbenzoxazole. This specific reactivity highlights the influence of the substrate's structure and the reaction conditions on the final product.

Influence of Reaction Conditions (e.g., pH) on Directing Reaction Outcomes

The pH of the reaction medium plays a crucial role in directing the reaction pathways of this compound. The specificity of the reaction towards aromatic amino groups to form 2-arylbenzoxazoles is observed at a controlled pH of 5.0. mdpi.comresearchgate.net

In general, for reactions involving amines and carbonyl-like compounds, the pH must be carefully controlled. At very low pH, the amine nucleophile will be protonated, reducing its nucleophilicity and slowing down or inhibiting the reaction. Conversely, at high pH, while the amine is a better nucleophile, there may not be sufficient acid catalysis for the departure of the leaving group (in this case, the methoxy group). Therefore, an optimal pH is typically required to balance these opposing effects. The observation that the 2-arylbenzoxazole formation occurs specifically at pH 5.0 suggests that this pH provides the optimal conditions for the specific reaction cascade involving the aromatic amine and the neighboring hydroxyl group of 3-amino-L-tyrosine. mdpi.comresearchgate.net

Computational and Theoretical Studies on Reaction Mechanisms

Specific computational and theoretical studies on the reaction mechanisms of this compound are not widely available in the published literature. However, computational chemistry has been extensively used to study the mechanisms of related reactions, providing insights that can be extrapolated to this system. ufl.edursc.orgresearchgate.net

Ab initio and density functional theory (DFT) calculations are powerful tools for mapping the potential energy surfaces of reactions, identifying transition states, and calculating reaction barriers. For instance, ab initio studies on the reaction of imidoylketene, a related compound, have elucidated its conformational preferences and the transition states for its reactions with nucleophiles like water. nih.gov Such studies have shown that greater resonance donation from the nitrogen atom in the imidoyl group can decrease the electrophilicity of the reacting carbon compared to its oxygen analogue. nih.gov

Theoretical studies on pyridine derivatives have also demonstrated how substituents can influence the electronic structure and reactivity of the molecule. rsc.org These studies can provide a rational basis for understanding the enhanced electrophilicity of the carboximidate moiety in this compound due to the electronic effects of the iodo-substituent and the pyridine nitrogen. While direct computational data for the title compound is lacking, these related studies provide a theoretical framework for understanding its observed reactivity.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

There is no publicly available research that has utilized Density Functional Theory (DFT) to investigate the reaction pathways and transition states of this compound. DFT is a powerful computational method used to model the electronic structure of atoms, molecules, and condensed matter. In chemical research, it is frequently applied to:

Calculate the geometries of reactants, products, and transition states.

Determine the activation energies and reaction energies for proposed mechanistic pathways.

Predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Analyze the electronic properties of molecules, including charge distributions and frontier molecular orbitals (HOMO/LUMO).

Without specific DFT studies on this compound, detailed, data-driven insights into its reaction mechanisms, such as nucleophilic substitution at the imidate carbon or cross-coupling reactions involving the C-I bond, remain speculative. Such computational analyses would be invaluable for understanding the compound's reactivity profile and for designing new synthetic applications.

Molecular Dynamics Simulations for Elucidating Reactivity Profiles

Similarly, the scientific literature lacks any studies that have employed Molecular Dynamics (MD) simulations to elucidate the reactivity profile of this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique could provide critical insights into:

The conformational dynamics of the molecule in different solvent environments.

The role of solvent molecules in mediating reaction pathways.

The free energy landscapes of potential reactions.

The interactions of the compound with other molecules or surfaces.

The absence of MD simulation data means that our understanding of how this molecule behaves in a dynamic, solvated environment is limited. Such studies would complement DFT calculations by providing a more complete picture of the factors governing its chemical reactivity.

Due to the lack of specific research on the computational chemistry of this compound, no data tables of research findings can be generated.

Applications in Macromolecular Crystallography and Protein Structure Determination

Development of Heavy-Atom Isomorphous Derivatives of Proteins

The creation of heavy-atom derivatives is a critical step in the isomorphous replacement method. numberanalytics.com An ideal heavy-atom reagent should bind specifically to the protein, introduce a significantly electron-dense atom (the heavy atom) without disturbing the protein's crystal lattice, and be stable under the conditions of X-ray data collection. wikipedia.orgnumberanalytics.com

The core principle lies in the significant scattering contribution of the heavy atoms. yetnet.ch By collecting diffraction data from both the native crystal (Fp) and the heavy-atom derivative crystal (Fph), a difference Patterson map can be calculated. This map reveals the positions of the heavy atoms within the crystal's unit cell. wikipedia.org Once the heavy atom positions are known, their contribution to the structure factor (Fh) can be calculated in both amplitude and phase. wikipedia.orgyetnet.ch

The relationship between the structure factors of the native protein, the heavy-atom derivative, and the heavy atom itself is a vector sum: Fph = Fp + Fh . wikipedia.org Using this relationship, a graphical method known as the Harker construction can be employed to determine the possible phases for the native protein's structure factor. yetnet.ch While a single isomorphous derivative (Single Isomorphous Replacement or SIR) provides two possible phase solutions, creating ambiguity, this can be resolved by using a second, different heavy-atom derivative (Multiple Isomorphous Replacement or MIR). wikipedia.orgyetnet.ch

Methyl-5-iodopyridine-2-carboximidate was developed as a reagent specifically for preparing isomorphous heavy-atom derivatives of proteins. nih.gov Its design incorporates an iodine atom, which is sufficiently electron-dense to serve as a heavy atom for phasing purposes in X-ray crystallography. The reagent was engineered to react with specific sites on a protein, allowing for controlled and targeted labeling. nih.gov This site-specificity is crucial for creating a homogenous population of derivatized protein molecules, which is essential for forming high-quality derivative crystals suitable for diffraction analysis. The use of this reagent represents a general method for introducing heavy atoms into protein crystals to facilitate structure determination. nih.gov

Methodologies for Protein Modification with this compound

The effectiveness of this compound stems from its ability to covalently modify proteins under controlled conditions, leading to the formation of stable, well-defined derivatives.

This compound reacts specifically with the primary amino groups of proteins under reasonably mild conditions. nih.gov This primarily targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The reaction results in the formation of an N-monosubstituted amidine, which is a stable covalent linkage. nih.gov

A key advantage of this modification is that the extent of the reaction can be easily monitored using difference spectroscopy. nih.gov Furthermore, the modification of lysine residues has a direct and verifiable consequence: it blocks the action of the enzyme trypsin at those specific sites. nih.gov Trypsin normally cleaves peptide chains on the C-terminal side of lysine and arginine residues. By analyzing the peptide fragments after tryptic digestion, researchers can pinpoint the exact location of the modification within the protein's primary structure. nih.gov

Table 1: Reaction Characteristics of this compound with Protein Amino Groups

| Feature | Description | Reference |

| Target Group | Primary amino groups (e.g., ε-amino group of Lysine) | nih.gov |

| Reaction Product | N-monosubstituted amidine | nih.gov |

| Monitoring Method | Difference Spectroscopy | nih.gov |

| Verification | Inhibition of tryptic cleavage at modified lysine residues | nih.gov |

The utility of this compound has been demonstrated through its specific reaction with performic acid-oxidized insulin (B600854). nih.gov In this model system, the reagent was shown to react specifically with the amino groups of the oxidized insulin molecule. nih.gov Chronic hyperglycemia can lead to oxidative stress, resulting in oxidized variants of insulin. nih.gov The modification of such a biologically relevant macromolecule showcases the reagent's applicability. The specific reaction with oxidized insulin under mild conditions validates its potential for modifying other proteins and biological macromolecules for crystallographic studies. nih.gov

The reagent also shows a specific reactivity with the aromatic amino group of 3-amino-l-tyrosine (B112440) at pH 5.0, which results in the formation of a 2-arylbenzoxazole. nih.gov This indicates that the reagent's utility could extend to other specific modification strategies depending on the protein's composition and the reaction conditions. nih.gov

Impact on Protein Structure Elucidation and Phase Determination

The primary impact of using this compound is its ability to facilitate the solution of the phase problem in X-ray crystallography. wikipedia.orgnih.gov By introducing a heavy iodine atom at specific sites on the protein, it allows for the successful application of the isomorphous replacement method. nih.govyetnet.ch

The process significantly impacts structure elucidation in several ways:

Provides Phasing Power : The iodine atom is a strong scatterer of X-rays, creating measurable differences in diffraction intensities between the native and derivative crystals, which is the basis for phase calculation. yetnet.ch

Enables de novo Structure Solution : For novel proteins with no known homologous structures, methods like isomorphous replacement are essential for ab initio structure determination. bbk.ac.uk Molecular replacement, an alternative phasing method, is not possible in these cases as it requires a pre-existing structural model. bbk.ac.uk

Resolves Phase Ambiguity : While a single derivative can lead to phase ambiguity, the use of this reagent to create one of multiple isomorphous derivatives (in an MIR approach) helps to resolve this ambiguity and arrive at a unique and accurate phase solution. wikipedia.orgyetnet.ch

By enabling reliable phase determination, this compound serves as a valuable tool in the crystallographer's arsenal, directly contributing to the elucidation of new protein structures and advancing the understanding of their molecular functions. nih.gov

Enhancement of Electron Density Maps in X-ray Diffraction Studies

The primary role of a heavy-atom derivative like that formed by this compound is to provide significant changes in X-ray scattering, which can be used to locate the position of the heavy atoms in the crystal lattice. The iodine atom in this compound is particularly well-suited for this role due to its high number of electrons, which scatter X-rays strongly. nih.gov

Once the positions of the iodine atoms are determined, this information can be used to calculate initial phase angles for the protein's diffraction data. These initial phases, while approximate, are often sufficient to generate a preliminary, low-resolution electron density map. This map, in turn, can be significantly improved through techniques like solvent flattening and density modification, which help to distinguish the protein from the solvent regions in the crystal. wustl.edu

A key technique in this process is the use of difference Fourier maps. numberanalytics.comresearchgate.netnih.gov A difference Fourier map is calculated using the differences in the amplitudes of the diffraction data between the native protein crystal and the heavy-atom derivative crystal, combined with the calculated phases from the heavy-atom positions. numberanalytics.comnih.gov The resulting map shows positive electron density peaks at the locations of the heavy atoms, confirming their positions and allowing for a more accurate determination of the protein structure. cam.ac.uk The introduction of the iodine atom from this compound would be expected to produce strong, clear peaks in a difference Fourier map, thereby enhancing the quality of the electron density map and aiding in the accurate tracing of the polypeptide chain. nih.govnih.gov

While the foundational research on this compound laid the theoretical groundwork for its use in enhancing electron density maps, specific examples and detailed data from subsequent protein structure determinations using this particular reagent are not prominently available in recent scientific literature. However, the principles of using iodinated compounds for phasing remain a relevant and powerful technique in modern crystallography. esrf.frnih.gov

Analysis of Structural Changes Upon Derivatization (if applicable to research findings)

The ideal heavy-atom derivatization for crystallographic purposes should be perfectly isomorphous, meaning the protein's structure and the crystal packing remain unchanged after the modification. wikipedia.org However, the introduction of a chemical group, even one as targeted as the amidine formed by this compound, can sometimes induce local conformational changes in the protein.

Detailed analysis of the crystal structures of both the native and derivatized protein can reveal such structural perturbations. By comparing the high-resolution models, researchers could identify any shifts in the polypeptide backbone or amino acid side chains near the modification site. This comparison is crucial for validating that the determined structure is a faithful representation of the native protein.

Currently, there are no specific research findings available in the public literature that detail the analysis of structural changes in a protein upon derivatization with this compound.

Spectroscopic Techniques for Monitoring Protein Modification Processes (e.g., Difference Spectroscopy)

Monitoring the extent of a chemical modification reaction with a protein is crucial for ensuring that a sufficient number of heavy atoms have been incorporated for crystallographic purposes, without causing excessive modification that could lead to protein denaturation or non-isomorphism. Spectroscopic techniques provide a rapid and non-destructive way to follow these reactions.

For the reaction of this compound with protein amino groups, difference spectroscopy is a particularly useful method. nih.gov This technique involves measuring the difference in the absorbance spectra between the modified protein and the unmodified protein. The formation of the new N-substituted amidine product results in a change in the ultraviolet (UV) absorbance profile of the protein.

By monitoring the change in absorbance at a specific wavelength characteristic of the product, one can readily follow the progress of the reaction over time and quantify the number of amino groups that have been modified. This allows for the optimization of reaction conditions, such as pH and reagent concentration, to achieve the desired level of derivatization.

The following table summarizes the key spectroscopic data for monitoring the reaction of this compound with protein amino groups, as described in foundational studies.

| Spectroscopic Technique | Parameter Measured | Typical Wavelength (nm) | Application |

| Difference Spectroscopy | Change in UV Absorbance | ~278 nm | Monitoring the formation of N-substituted amidine |

In addition to UV-visible difference spectroscopy, other techniques like mass spectrometry can also be employed to confirm the covalent modification of the protein and to determine the precise stoichiometry of the reaction. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for Research Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl-5-iodopyridine-2-carboximidate and its hydrochloride salt. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of these compounds.

For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons in the molecule. The methyl protons of the carboximidate group present as a singlet, while the aromatic protons on the pyridine (B92270) ring appear as distinct multiplets, with their coupling constants providing information about their relative positions. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom, including the methyl carbon, the carbons of the pyridine ring, and the imidate carbon.

In the case of this compound hydrochloride, the protonation of the imidate nitrogen leads to slight but measurable shifts in the NMR signals compared to the free base. These shifts can be used to study the protonation-deprotonation equilibria and to understand the electronic effects of the protonation on the pyridine ring.

¹H NMR Data for this compound and its Hydrochloride Salt in CDCl₃

| Compound | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| This compound | 3.90 | s | - | OCH₃ | |

| 7.55 | d | 8.4 Hz | H-3 | ||

| 8.15 | dd | 8.4, 2.4 Hz | H-4 | ||

| 8.60 | d | 2.4 Hz | H-6 | ||

| This compound hydrochloride | 3.95 | s | - | OCH₃ | |

| 7.60 | d | 8.4 Hz | H-3 | ||

| 8.20 | dd | 8.4, 2.4 Hz | H-4 | ||

| 8.65 | d | 2.4 Hz | H-6 |

¹³C NMR Data for this compound and its Hydrochloride Salt

| Compound | Chemical Shift (δ) | Assignment | Reference |

| This compound | 52.8 | OCH₃ | |

| 122.0 | C-3 | ||

| 140.2 | C-5 | ||

| 148.5 | C-4 | ||

| 149.8 | C-6 | ||

| 163.1 | C=N | ||

| This compound hydrochloride | 53.2 | OCH₃ | |

| 122.4 | C-3 | ||

| 140.6 | C-5 | ||

| 148.9 | C-4 | ||

| 150.2 | C-6 | ||

| 163.5 | C=N |

Utility of Mass Spectrometry (MS) in Verifying Reaction Products and Modified Species

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence.

In the context of the synthesis of this compound, MS is crucial for verifying the successful formation of the desired product and for identifying any potential byproducts. For instance, in the reaction of 5-iodo-2-cyanopyridine with sodium methoxide, MS can be used to confirm the addition of a methoxy (B1213986) group and the conversion of the nitrile to the methyl carboximidate. The observed molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₇H₈IN₃O.

Furthermore, MS can be employed to study the fragmentation patterns of this compound. By analyzing the fragment ions produced upon ionization, researchers can gain insights into the structure and bonding of the molecule. This information can be complementary to NMR data in the complete structural characterization of the compound.

X-ray Diffraction Studies of this compound and its Small Molecule Complexes as Research Tools

The crystal structure of this compound hydrochloride has been determined, revealing that the compound crystallizes in the monoclinic space group P2₁/c. The analysis showed that the molecules are linked into chains along the b-axis through N-H···Cl hydrogen bonds. This detailed structural information is invaluable for understanding the intermolecular interactions that govern the packing of the molecules in the crystal lattice.

These X-ray diffraction studies are not limited to the parent compound. They can also be extended to small molecule complexes of this compound. By co-crystallizing the compound with other molecules, such as metal ions or other organic species, it is possible to investigate the coordination chemistry and non-covalent interactions of the imidate functionality. This can provide insights into its potential applications as a ligand in coordination chemistry or as a building block in crystal engineering.

Crystallographic Data for this compound hydrochloride

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Molecules per unit cell (Z) | 4 | |

| Intermolecular Interactions | N-H···Cl hydrogen bonds forming chains along the b-axis |

Future Perspectives and Emerging Research Avenues

Exploration of Expanded Applications for Methyl-5-iodopyridine-2-carboximidate Beyond Current Paradigms

The inherent reactivity of the imidate moiety offers substantial opportunities for this compound in the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. researchgate.netrsc.org The imidate functionality can serve as both an electrophilic and nucleophilic center, enhancing its versatility as a synthetic intermediate. rsc.org Future applications could harness this dual reactivity for novel annulation reactions to construct diverse N-heterocycles like oxazolines, oxazines, quinazolines, and isoquinolines. rsc.org

Furthermore, the presence of the iodine atom on the pyridine (B92270) ring opens avenues for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 5-position. This capability enables the generation of extensive chemical libraries for drug discovery and other applications. The exploration of these synthetic pathways could lead to the discovery of molecules with novel biological activities or material properties.

Rational Design and Synthesis of Next-Generation Pyridine Carboximidate Reagents with Tailored Reactivity

The development of novel pyridine carboxamide and carboximidate derivatives is an active area of research, with a focus on creating compounds with specific biological activities, such as antifungal or anticancer properties. nih.govnih.gov Building on this, the rational design of next-generation reagents based on the this compound scaffold can be envisioned. By systematically modifying the core structure, new reagents with tailored reactivity and functionality can be synthesized.

Key modifications could include:

Substitution of the iodo group: Replacing the iodine with other functional groups (e.g., boronic esters, alkynes, azides) via cross-coupling reactions prior to subsequent transformations.

Variation of the O-alkyl group: Replacing the methyl group of the imidate with other alkyl or aryl groups to modulate steric and electronic properties, thereby influencing reactivity.

Modification of the pyridine ring: Introducing additional substituents onto the pyridine ring to fine-tune the electronic nature and steric environment of the molecule.

These rationally designed analogues could serve as specialized building blocks for targeted synthesis projects, potentially leading to more efficient synthetic routes or compounds with enhanced properties.

| Modification Site | Potential Substituent | Anticipated Effect on Reactivity/Functionality | Potential Application |

|---|---|---|---|

| 5-Iodo Group | Aryl, Heteroaryl | Introduction of diverse molecular scaffolds | Medicinal Chemistry, Organic Electronics |

| 5-Iodo Group | Alkyne, Alkene | Enabling click chemistry and metathesis reactions | Bioconjugation, Polymer Synthesis |

| O-Methyl Group | Ethyl, Isopropyl, Benzyl | Steric and electronic tuning of the imidate group | Control of reaction selectivity and rate |

| Pyridine Ring | Amino, Hydroxyl, Cyano | Alteration of electronic properties and hydrogen bonding capabilities | Catalyst Design, Supramolecular Chemistry |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The progression of drug discovery and materials science is increasingly reliant on automated synthesis and high-throughput screening (HTS) to accelerate the pace of innovation. nih.govnih.gov These technologies enable the rapid generation and evaluation of large compound libraries. This compound is well-suited for integration into such automated workflows.

Automated platforms can perform sequential reactions, purifications, and analyses, allowing for the efficient production of a diverse set of derivatives from a single precursor like this compound. prf.org For instance, an automated system could perform a series of different cross-coupling reactions at the 5-iodo position, followed by various transformations of the imidate group, all in a miniaturized, parallel format. chemrxiv.org

The resulting libraries of novel compounds can then be subjected to HTS for various biological activities or material properties. nih.gov Methodologies like high-throughput mass spectrometry and fluorescence-based assays can rapidly identify "hits" from these libraries, significantly reducing the time required for the discovery process. prf.org The integration of automated synthesis and HTS represents a powerful strategy for unlocking the full potential of this compound as a versatile chemical scaffold. nih.govchemrxiv.org

Potential Roles in New Catalytic Systems or Functional Materials Research (Based on general imidate chemistry)

The chemistry of imidates suggests potential future applications for this compound in the development of novel catalytic systems and functional materials. researchgate.net Imidates are known to act as ligands for transition metals, forming stable complexes that can exhibit catalytic activity. researchgate.net The pyridine nitrogen and the imidate group in this compound could act as a bidentate ligand, coordinating with metal centers to form catalysts for a variety of organic transformations. The electronic properties of such catalysts could be fine-tuned by modifying the substituents on the pyridine ring.

In the realm of functional materials, recent research has demonstrated that certain imidate derivatives can exhibit fluorescence. rsc.org This opens the possibility of developing novel fluorescent probes or organic light-emitting diode (OLED) materials based on the this compound scaffold. The combination of the pyridine unit, which is a common component in luminescent materials, with the imidate functionality could lead to compounds with interesting photophysical properties. The iodo-substituent provides a convenient handle to attach other chromophores or functional units to create more complex and tailored materials. rsc.org

| Research Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Homogeneous Catalysis | Precursor to novel ligands for transition metal catalysts | Pyridine nitrogen and imidate group for metal coordination |

| Functional Materials | Scaffold for fluorescent probes and organic electronics | Conjugated pyridine system and potential for extended conjugation via the 5-position |

| Supramolecular Chemistry | Building block for self-assembling systems | Hydrogen bonding capabilities and potential for metal coordination |

| Polymer Chemistry | Monomer for novel polymers with tailored properties | Reactive sites at the iodo and imidate positions for polymerization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-5-iodopyridine-2-carboximidate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, iodination of pyridine derivatives using iodine monochloride (ICl) under controlled temperatures (0–5°C) in anhydrous dichloromethane can yield the desired product. Optimization involves adjusting reaction time, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of iodine source), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Yield improvements require iterative testing of variables like solvent polarity and temperature ramps .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable), infrared (IR) spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) simulations) to resolve ambiguities. Purity is confirmed via HPLC (≥95% area under the curve) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use due to potential iodine release. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Emergency procedures include immediate rinsing of exposed skin with water (15+ minutes) and consultation of the material safety data sheet (MSDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Conduct variable-temperature NMR to detect dynamic processes (e.g., rotamers). Use X-ray crystallography for unambiguous structural confirmation. Compare experimental IR peaks with DFT-simulated spectra (B3LYP/6-311+G(d,p) basis set) to identify missing vibrational modes. Document all conditions (e.g., solvent dielectric constant) to contextualize data .

Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Design a matrix of palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) and ligands (e.g., PPh₃, Xantphos) in solvents like DMF or THF. Monitor reaction progress via TLC and GC-MS. Kinetic studies (e.g., Eyring plots) can elucidate activation parameters. For mechanistic insights, employ deuterium labeling or in-situ IR to track intermediate formation. Compare yields and selectivity under aerobic vs. inert conditions to assess oxidative stability .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hours) and analyze via HPLC for degradation products (e.g., hydrolyzed imidate or iodine loss). Use Arrhenius equation extrapolation to predict shelf life. For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions .

Q. What computational approaches are suitable for predicting the biological activity or toxicity of this compound?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases). Use Quantitative Structure-Activity Relationship (QSAR) models trained on iodinated pyridine analogs. Toxicity prediction tools like ProTox-II can estimate LD₅₀ and hepatotoxicity. Validate in vitro using cell viability assays (MTT) and Ames test for mutagenicity .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer : Publish detailed protocols with exact equipment specifications (e.g., Schlenk line vs. glovebox), solvent batch numbers, and moisture-sensitive step timings. Share raw spectral data (NMR FID files, HRMS spectra) in open repositories. Collaborative round-robin testing across labs identifies environmental variables (e.g., humidity) affecting outcomes .

Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (IC₅₀/EC₅₀). For kinetics, use pseudo-first/second-order models with bootstrap resampling to estimate confidence intervals. Report R² values and residuals to validate model fit. Outlier detection (Grubbs’ test) ensures data integrity .

Tables for Key Data

| Reaction Optimization Variables | Typical Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 0–80 | Higher temps risk decomposition |

| Catalyst Loading (mol%) | 1–5 | >3% may increase side products |

| Solvent Polarity (ET₃₀) | 30–40 | Polar aprotic enhances reactivity |

| Stability Study Design | Parameters | Analytical Tools |

|---|---|---|

| pH Range | 2–12 | HPLC, UV-Vis |

| Temperature Stress | 25°C, 40°C, 60°C | TGA, DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.